![molecular formula C20H16F3NO3S B2732067 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 338416-44-7](/img/structure/B2732067.png)
2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrrole derivative, which is a class of compounds known for their diverse biological activities . Pyrrole is a biologically active scaffold that can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches . For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring system. The combination of different pharmacophores in this ring system leads to the formation of more active compounds .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For instance, the oxygen atoms of the SO2Me group in some pyrrole derivatives can form hydrogen bonds with essential amino acids of the COX-2 secondary pocket .科学的研究の応用
Environmental Biodegradability and Toxicity
Research into the environmental biodegradability and toxicity of polyfluoroalkyl chemicals, which share functional group similarities with the specified compound, indicates a growing concern over their persistence and toxic profiles. Studies have focused on the microbial degradation pathways, defluorination potential, and the formation of highly persistent perfluoroalkyl acids (PFAAs) from precursors like the specified compound. This highlights the environmental fate and potential risks associated with these compounds and underscores the importance of understanding their biodegradability and toxicity (Liu & Avendaño, 2013).
Role in Industrial and Commercial Applications
The review of per- and polyfluoroalkyl substances (PFASs) in the aquatic environment sheds light on the extensive industrial and commercial applications of these compounds. Their ubiquitous presence and bioaccumulative properties have raised global concerns, prompting research into their environmental distribution, toxicity, and the effectiveness of treatment technologies. This research is crucial for developing safer alternatives and mitigating the adverse effects of PFASs, which could be relevant to the use and management of compounds like "2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde" (Ahrens & Bundschuh, 2014).
Chemical Modification and Synthesis Applications
The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds, exemplifies the versatility of fluorinated compounds in chemical synthesis. This research provides insight into the synthesis and modification of organic compounds, potentially including complex structures like the specified compound, highlighting their significance in developing new materials and pharmaceuticals (Kazakova & Vasilyev, 2017).
Monitoring and Environmental Impact Assessment
Studies on the monitoring of perfluorinated compounds in aquatic biota and the critical review of their fate and transformation in landfills indicate a concerted effort to understand the environmental impact of PFASs. These efforts are crucial for assessing the ecological risks and developing strategies for the management and disposal of fluorinated compounds, potentially informing policies related to compounds with similar chemical structures (Houde et al., 2011; Hamid et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3S/c1-13-15(12-25)10-19(14-6-8-18(9-7-14)28(2,26)27)24(13)17-5-3-4-16(11-17)20(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBFWBIZMLSTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

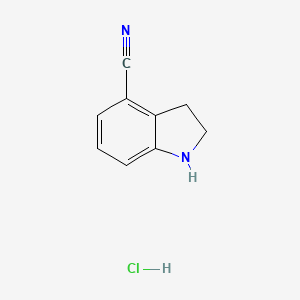

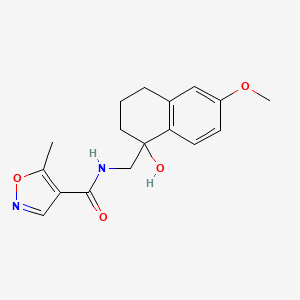
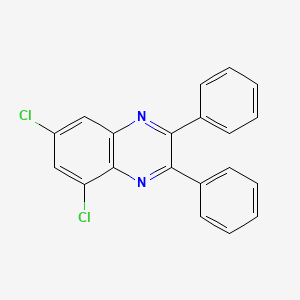
![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
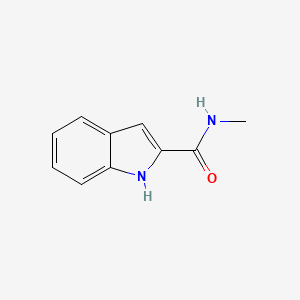

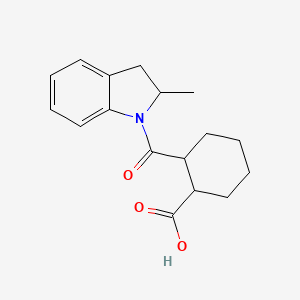
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2732000.png)
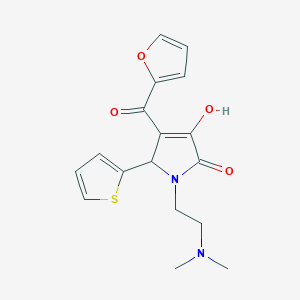

![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)
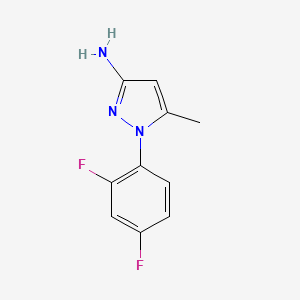
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2732006.png)